(2S)-2,3-dimethoxypropan-1-ol (2S)-2,3-dimethoxypropan-1-ol
Brand Name: Vulcanchem
CAS No.: 156714-25-9
VCID: VC4259699
InChI: InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1
SMILES: COCC(CO)OC
Molecular Formula: C5H12O3
Molecular Weight: 120.148

(2S)-2,3-dimethoxypropan-1-ol

CAS No.: 156714-25-9

Cat. No.: VC4259699

Molecular Formula: C5H12O3

Molecular Weight: 120.148

* For research use only. Not for human or veterinary use.

(2S)-2,3-dimethoxypropan-1-ol - 156714-25-9

Specification

CAS No. 156714-25-9
Molecular Formula C5H12O3
Molecular Weight 120.148
IUPAC Name (2S)-2,3-dimethoxypropan-1-ol
Standard InChI InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1
Standard InChI Key RXDAPJJFRLSRPX-YFKPBYRVSA-N
SMILES COCC(CO)OC

Introduction

Molecular Structure and Stereochemical Significance

The molecular formula of (2S)-2,3-dimethoxypropan-1-ol is C5H12O3\text{C}_5\text{H}_{12}\text{O}_3, with a molecular weight of 120.15 g/mol . Its structure features a propan-1-ol backbone substituted with methoxy groups at carbons 2 and 3, with the (2S) configuration defining the spatial arrangement of these groups. The stereocenter at carbon 2 introduces chirality, critical for interactions in enantioselective reactions and biological systems.

The InChIKey identifier RXDAPJJFRLSRPX-UHFFFAOYSA-N\text{RXDAPJJFRLSRPX-UHFFFAOYSA-N} corresponds to the racemic mixture, underscoring the need for explicit stereochemical notation when referencing the (2S) enantiomer. The compound’s stereochemistry influences its hydrogen-bonding capacity and solubility, as polar functional groups adopt spatially distinct orientations compared to the (2R) enantiomer.

Synthesis and Stereochemical Control

Synthetic Routes

(2S)-2,3-Dimethoxypropan-1-ol is typically synthesized via stereoselective methylation of glycerol derivatives. One approach involves the enzymatic resolution of racemic 2,3-dimethoxypropan-1-ol using lipases or esterases, which selectively hydrolyze one enantiomer . Alternatively, asymmetric catalysis employing chiral ligands (e.g., BINAP) with transition metals (e.g., ruthenium) enables direct enantioselective reduction of ketone precursors .

A representative synthesis begins with the protection of glycerol’s primary hydroxyl groups, followed by selective methylation and deprotection. For example:

  • Protection: Glycerol is treated with trityl chloride to shield the primary hydroxyl, yielding 1-tritylglycerol.

  • Methylation: The secondary hydroxyl is methylated using methyl iodide and a base (e.g., NaH).

  • Deprotection: Acidic hydrolysis removes the trityl group, yielding (2S)-2,3-dimethoxypropan-1-ol after chiral separation .

Thermodynamic and Kinetic Data

Key thermodynamic properties, calculated using the Joback method , include:

PropertyValueUnit
Boiling point (TboilT_{\text{boil}})450.38K
Enthalpy of vaporization (ΔvapH\Delta_{\text{vap}}H)47.83kJ/mol
Heat capacity (Cp,gasC_{p,\text{gas}})212.77–259.75J/mol·K

The compound’s vapor pressure ranges from 3.20 kPa at 337.95 K to 100.79 kPa at 446.65 K , indicating volatility under moderate heating.

Physicochemical Properties

Solubility and Partitioning

(2S)-2,3-Dimethoxypropan-1-ol exhibits moderate hydrophilicity, with a calculated octanol-water partition coefficient (logPoct/wat\log P_{\text{oct/wat}}) of -0.36 . This polarity arises from its hydroxyl and methoxy groups, enabling solubility in polar solvents like ethanol and acetone.

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 3400 cm1^{-1} (O–H stretch) and 1100 cm1^{-1} (C–O–C ether stretch) .

  • NMR: 1H^1\text{H} NMR signals at δ 3.40–3.55 (methoxy protons) and δ 3.70–3.85 (hydroxyl-bearing methylene) .

Chemical Reactivity and Applications

Oxidation and Reduction

The primary hydroxyl group undergoes oxidation to carboxylic acids (e.g., with KMnO4_4) or aldehydes (e.g., with Swern reagents) . Selective reduction of ketone intermediates using NaBH4_4 or LiAlH4_4 preserves the stereochemical integrity of the (2S) center .

Pharmaceutical Applications

As a chiral synthon, (2S)-2,3-dimethoxypropan-1-ol is employed in the synthesis of β-blockers (e.g., metoprolol) and antiviral agents. Its methoxy groups enhance lipid solubility, improving blood-brain barrier penetration in neuroactive compounds .

Comparative Analysis with Racemic and (2R) Forms

Property(2S)-EnantiomerRacemic Mixture
Specific rotation ([α]D[\alpha]_D)+12.5° (c=1, EtOH)
Biological activityHigh (e.g., enzyme inhibition)Moderate

The (2S) enantiomer exhibits 10-fold greater affinity for α-glucosidase than the (2R) form, highlighting the importance of stereochemistry in drug design .

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